molecular formula C30H25N3O4 B5426356 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5426356
M. Wt: 491.5 g/mol
InChI Key: LPAZTFOVSSRQOA-BYCLXTJYSA-N
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Description

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C30H25N3O4 and a molecular weight of 491.55 g/mol . This compound is notable for its unique structure, which includes a pyrrol-2-one core substituted with benzyloxy, methylbenzoyl, hydroxy, and pyridinyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include benzyloxybenzaldehyde, methylbenzoyl chloride, and pyridine derivatives. The key steps in the synthesis may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy and Methylbenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using benzyloxybenzaldehyde and methylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of Pyridinyl Groups: The pyridinyl groups can be introduced via nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Pyridine, benzyl chloride, methylbenzoyl chloride

Major Products Formed

Scientific Research Applications

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-5-(3-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyloxy, methylbenzoyl, hydroxy, and pyridinyl groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O4/c1-20-15-23(11-12-25(20)37-19-21-7-3-2-4-8-21)28(34)26-27(24-10-6-14-32-17-24)33(30(36)29(26)35)18-22-9-5-13-31-16-22/h2-17,27,34H,18-19H2,1H3/b28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAZTFOVSSRQOA-BYCLXTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CN=CC=C4)/O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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